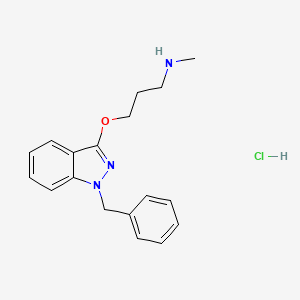

ベンジダミン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

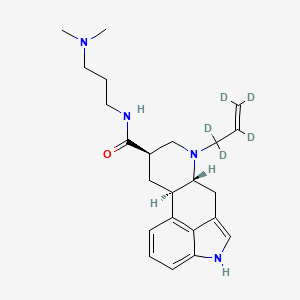

Demethyl Benzydamine Hydrochloride is a derivative of Benzydamine Hydrochloride . It is a stable isotope-labeled compound and is considered a metabolite of Benzydamine . It is used for research purposes .

Molecular Structure Analysis

The molecular formula of Demethyl Benzydamine Hydrochloride is C18H22ClN3O . The molecular weight is 331.84 . The structure includes a deuterium labeled Demethyl Benzydamine hydrochloride .Chemical Reactions Analysis

Demethyl Benzydamine Hydrochloride is a stable isotope-labeled compound . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Physical and Chemical Properties Analysis

Demethyl Benzydamine Hydrochloride has a molecular weight of 331.84 . It is a solid substance . .科学的研究の応用

製剤分析

ベンジダミン塩酸塩は、ベンジダミン塩酸塩とその不純物を経口洗浄液製剤で定量するための高速液体クロマトグラフィー法の開発に使用されてきた . この方法は、ベンジダミン塩酸塩とその不純物を定量的に測定することができ、品質管理ラボでのルーチン分析に適しています .

他の化合物との同時測定

ベンジダミン塩酸塩とメチルパラベンを剤形で高速液体クロマトグラフィー(HPLC)で同時に定量するための方法が開発され、検証されました . この方法は、ベンジダミン剤形中のベンジダミン塩酸塩とメチルパラベンの同時定量のために、QCラボでのルーチン管理に適用できます .

術後管理

ベンジダミンをゲルまたはスプレーとして気管内チューブカフに塗布すると、術後ののどの痛み、声のかすれ、せきの発生率が有意に減少することが示されています . この状況におけるベンジダミンの効果は、リドカインなどの他の局所麻酔薬よりも優れていることがわかりました .

作用機序

Target of Action

Demethyl Benzydamine Hydrochloride, similar to its parent compound Benzydamine, is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties . It is used topically for pain relief and anti-inflammatory treatment of the mouth, throat, or musculoskeletal system . The primary targets of this compound are the inflammatory cells and mediators in these tissues .

Mode of Action

Demethyl Benzydamine Hydrochloride interacts with its targets by inhibiting the synthesis of pro-inflammatory mediators . It also demonstrates a general activity known as membrane stabilization, which includes inhibition of granule release from neutrophils . This compound is a weak base, unlike aspirin-like NSAIDs which are acids or metabolized to acids .

Biochemical Pathways

It is known that the compound has an inhibitory effect on the oxidative burst of neutrophils . This suggests that it may impact the biochemical pathways involved in the inflammatory response.

Pharmacokinetics

It is known that the parent compound, benzydamine, is characterized by a relatively low systemic clearance and high volume of distribution . The apparent terminal half-life in plasma is approximately 8 hours

Result of Action

The result of Demethyl Benzydamine Hydrochloride’s action is the relief of painful inflammatory conditions. When used topically, it can provide symptomatic relief in conditions like pharyngitis, aphthous ulcers, oral ulceration due to radiation therapy, and discomfort caused by dentures . It can also be used to relieve symptoms associated with painful inflammatory conditions of the musculoskeletal system .

特性

IUPAC Name |

3-(1-benzylindazol-3-yl)oxy-N-methylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O.ClH/c1-19-12-7-13-22-18-16-10-5-6-11-17(16)21(20-18)14-15-8-3-2-4-9-15;/h2-6,8-11,19H,7,12-14H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBUAEBLTYVPPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80724550 |

Source

|

| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39860-97-4 |

Source

|

| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester](/img/structure/B565459.png)

![[(3,3,3-trifluoro-2-oxopropylidene)amino]urea](/img/structure/B565461.png)